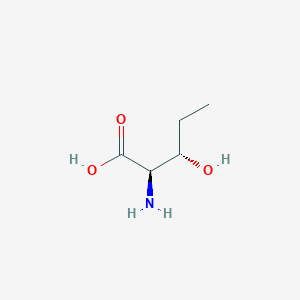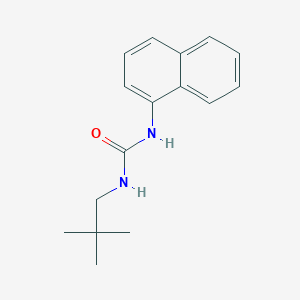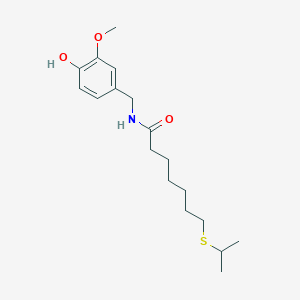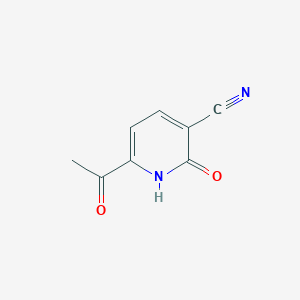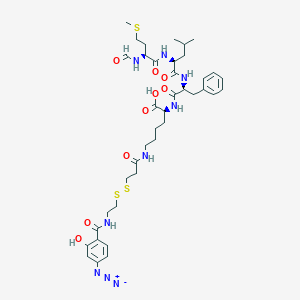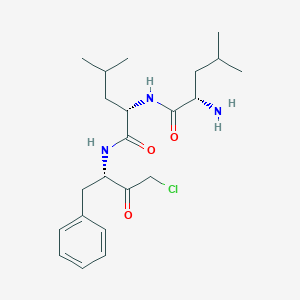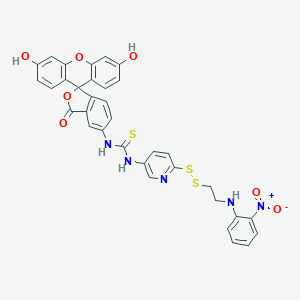
(2-Nitroaniline-N-ethyldithio)-2-(pyridyl-5-thioureido-N'-(5-fluorescein))
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Nitroaniline-N-ethyldithio)-2-(pyridyl-5-thioureido-N'-(5-fluorescein)), also known as NEDTPF, is a fluorescent probe that has been widely used in scientific research. It is a complex molecule that has unique properties that make it useful in various applications.
Mécanisme D'action
The mechanism of action of (2-Nitroaniline-N-ethyldithio)-2-(pyridyl-5-thioureido-N'-(5-fluorescein)) involves the binding of the molecule to a target molecule. When (2-Nitroaniline-N-ethyldithio)-2-(pyridyl-5-thioureido-N'-(5-fluorescein)) binds to a target molecule, it undergoes a conformational change that results in the emission of fluorescence. The intensity of the fluorescence is proportional to the amount of (2-Nitroaniline-N-ethyldithio)-2-(pyridyl-5-thioureido-N'-(5-fluorescein)) bound to the target molecule.
Effets Biochimiques Et Physiologiques
(2-Nitroaniline-N-ethyldithio)-2-(pyridyl-5-thioureido-N'-(5-fluorescein)) has no known biochemical or physiological effects. It is a non-toxic molecule that does not interfere with the normal functioning of cells.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (2-Nitroaniline-N-ethyldithio)-2-(pyridyl-5-thioureido-N'-(5-fluorescein)) in lab experiments are its high sensitivity, selectivity, and versatility. (2-Nitroaniline-N-ethyldithio)-2-(pyridyl-5-thioureido-N'-(5-fluorescein)) can be used to study a wide range of biological processes and can be applied to various experimental systems. The limitations of using (2-Nitroaniline-N-ethyldithio)-2-(pyridyl-5-thioureido-N'-(5-fluorescein)) in lab experiments are its cost and the complexity of the synthesis method.
Orientations Futures
There are several future directions for the use of (2-Nitroaniline-N-ethyldithio)-2-(pyridyl-5-thioureido-N'-(5-fluorescein)) in scientific research. One direction is the development of new synthesis methods that are simpler and more cost-effective. Another direction is the application of (2-Nitroaniline-N-ethyldithio)-2-(pyridyl-5-thioureido-N'-(5-fluorescein)) to new experimental systems and the development of new assays that utilize the unique properties of (2-Nitroaniline-N-ethyldithio)-2-(pyridyl-5-thioureido-N'-(5-fluorescein)). Additionally, the use of (2-Nitroaniline-N-ethyldithio)-2-(pyridyl-5-thioureido-N'-(5-fluorescein)) in vivo imaging and diagnostic applications is an area of future research.
Méthodes De Synthèse
The synthesis of (2-Nitroaniline-N-ethyldithio)-2-(pyridyl-5-thioureido-N'-(5-fluorescein)) is a complex process that involves several steps. The first step involves the reaction between 2-nitroaniline and ethyl dithioacetate to form 2-nitroaniline-N-ethyldithioacetamide. The second step involves the reaction between 2-nitroaniline-N-ethyldithioacetamide and 2-(pyridyl-5-thiocyanate) to form 2-nitroaniline-N-ethyldithio)-2-(pyridyl-5-thiourea). The final step involves the reaction between 2-nitroaniline-N-ethyldithio)-2-(pyridyl-5-thiourea) and 5-fluorescein isothiocyanate to form (2-Nitroaniline-N-ethyldithio)-2-(pyridyl-5-thioureido-N'-(5-fluorescein)).
Applications De Recherche Scientifique
(2-Nitroaniline-N-ethyldithio)-2-(pyridyl-5-thioureido-N'-(5-fluorescein)) has been widely used in scientific research as a fluorescent probe. It has been used in various applications such as protein labeling, enzyme activity assays, and cellular imaging. (2-Nitroaniline-N-ethyldithio)-2-(pyridyl-5-thioureido-N'-(5-fluorescein)) has been used to study the binding of proteins to DNA, the localization of proteins in cells, and the activity of enzymes in cells.
Propriétés
Numéro CAS |
101613-93-8 |
|---|---|
Nom du produit |
(2-Nitroaniline-N-ethyldithio)-2-(pyridyl-5-thioureido-N'-(5-fluorescein)) |
Formule moléculaire |
C34H25N5O7S3 |
Poids moléculaire |
711.8 g/mol |
Nom IUPAC |
1-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)-3-[6-[2-(2-nitroanilino)ethyldisulfanyl]pyridin-3-yl]thiourea |
InChI |
InChI=1S/C34H25N5O7S3/c40-21-7-10-25-29(16-21)45-30-17-22(41)8-11-26(30)34(25)24-9-5-19(15-23(24)32(42)46-34)37-33(47)38-20-6-12-31(36-18-20)49-48-14-13-35-27-3-1-2-4-28(27)39(43)44/h1-12,15-18,35,40-41H,13-14H2,(H2,37,38,47) |
Clé InChI |
XMQFXPPYEQWBIO-UHFFFAOYSA-N |
SMILES isomérique |
C1=CC=C(C(=C1)NCCSSC2=NC=C(C=C2)NC(=NC3=CC4=C(C=C3)C5(C6=C(C=C(C=C6)O)OC7=C5C=CC(=C7)O)OC4=O)S)[N+](=O)[O-] |
SMILES |
C1=CC=C(C(=C1)NCCSSC2=NC=C(C=C2)NC(=S)NC3=CC4=C(C=C3)C5(C6=C(C=C(C=C6)O)OC7=C5C=CC(=C7)O)OC4=O)[N+](=O)[O-] |
SMILES canonique |
C1=CC=C(C(=C1)NCCSSC2=NC=C(C=C2)NC(=S)NC3=CC4=C(C=C3)C5(C6=C(C=C(C=C6)O)OC7=C5C=CC(=C7)O)OC4=O)[N+](=O)[O-] |
Autres numéros CAS |
101613-93-8 |
Synonymes |
(2-nitroaniline-N-ethyldithio)-2-(pyridyl-5-thioureido-N'-(5-fluorescein)) FarSSalC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




